Isometamidium-d5 Chloride Hydrochloride
Description
Properties
Molecular Formula |
C₂₈H₂₂D₅Cl₂N₇ |
|---|---|
Molecular Weight |
537.5 |
Synonyms |
3-Amino-8-[3-[3-(aminoiminomethyl)phenyl]-2-triazen-1-yl]-5-ethyl-6-phenylphenanthridinium-d5 Chloride Hydrochloride (1:1:1); Isometamidium-d5 Hydrochloride; 8-[3-(m-Amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium-d5 Chloride Mono |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies
Deuteration Pathways and Synthesis Routes for Isometamidium-d5 Chloride Hydrochloride
The synthesis of this compound is predicated on the known synthesis of the non-deuterated parent compound, Isometamidium (B1672257) Chloride, which is prepared from Homidium Chloride. researchgate.net Therefore, the most logical pathway involves the synthesis of an ethyl-d5 labeled Homidium Chloride precursor.
The key to synthesizing this compound lies in the preparation of a suitable deuterated precursor. The ethyl-d5 moiety is introduced via a deuterated version of Homidium Chloride. The synthesis of this precursor can be approached through the catalytic deuteration of a suitable starting material.
A plausible method for the synthesis of the ethyl-d5 group is the catalytic deuteration of ethylbenzene (B125841) to produce ethyl-d5-benzene. This can be achieved using a catalyst such as iron-chromium oxide in the presence of a deuterium (B1214612) source like heavy water (D₂O) at elevated temperatures. researchgate.net This deuterated ethylbenzene can then be utilized in the multi-step synthesis of the phenanthridine (B189435) core of Homidium.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| Ethyl-d5-benzene | C₈H₅D₅ | Source of the deuterated ethyl group for the phenanthridine ring system. |
| Ethyl-d5-homidium Chloride | C₂₁H₁₅D₅N₃·Cl | The direct deuterated precursor to Isometamidium-d5 Chloride. |
| m-Amidinobenzene diazonium chloride | C₇H₇N₄Cl | Reacts with Ethyl-d5-homidium Chloride to form the final compound. |
Once Ethyl-d5-homidium Chloride is synthesized, the final step is the coupling reaction with m-amidinobenzene diazonium chloride. This reaction, a diazo coupling, needs to be carefully optimized to ensure the integrity of the deuterium labeling is maintained and to maximize the yield of the final product.
The reaction is typically carried out in a suitable solvent system at controlled temperatures. The pH of the reaction mixture is a critical parameter that must be carefully controlled to facilitate the electrophilic aromatic substitution reaction without promoting back-exchange of the deuterium atoms. The purification of the resulting this compound is then performed using chromatographic techniques to isolate the desired compound from any unreacted precursors or side products.
Methodological Approaches for Confirming Deuterium Incorporation Fidelity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful deuteration of the ethyl group. In ¹H NMR spectroscopy, the signals corresponding to the protons of the ethyl group in the non-deuterated compound would be absent in the spectrum of this compound. The absence of resonances at approximately 1.5 ppm (for the -CH₃ group) and 4.6 ppm (for the -CH₂- group) would provide strong evidence of successful deuteration.
¹³C NMR spectroscopy would show the presence of the carbon atoms of the ethyl group, but the signals would be split into multiplets due to coupling with the deuterium atoms (C-D coupling), and their chemical shifts might be slightly altered compared to the non-deuterated compound.
Table 2: Representative ¹H NMR and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 9.0 | m | Aromatic Protons |
| ¹³C | ~15 | m | -CD₃ |
| ¹³C | ~50 | m | -CD₂- |
| ¹³C | 110 - 160 | m | Aromatic Carbons |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument parameters.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the synthesized compound and confirming its isotopic purity. For this compound (C₂₈H₂₂D₅Cl₂N₇), the expected monoisotopic mass of the cation would be higher than that of the non-deuterated isotopologue due to the presence of five deuterium atoms.
The isotopic distribution pattern in the mass spectrum is also a key indicator of successful deuteration. The molecular ion peak cluster would be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound. The relative abundances of the isotopic peaks can be compared to theoretical calculations to determine the percentage of deuterium incorporation.
Table 3: Theoretical Isotopic Distribution for the Cation of Isometamidium-d5 Chloride (C₂₈H₂₂D₅N₇⁺)
| m/z | Relative Abundance (%) |
| 466.25 | 100.00 |
| 467.25 | 32.56 |
| 468.26 | 5.58 |
| 469.26 | 0.68 |
Note: This is a simplified theoretical distribution. The actual spectrum may show minor variations.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide confirmatory evidence. The fragmentation of the ethyl-d5 group would result in neutral losses corresponding to deuterated fragments, further validating the location of the isotopic label.
Advanced Analytical Methodologies Utilizing Isometamidium D5 Chloride Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the definitive technique for the determination of veterinary drug residues, including isometamidium (B1672257), in various food and biological samples. d-nb.info Its high selectivity and sensitivity allow for reliable detection and quantification even at trace levels. The development of a robust LC-MS/MS method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Optimization of Chromatographic Separation Parameters for Isometamidium and Analogs
Effective chromatographic separation is crucial to resolve the analyte of interest from endogenous matrix components and potential isomers or related compounds, thereby minimizing interference and enhancing the reliability of the analysis. nih.govresearchgate.net For isometamidium and its analogs, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. d-nb.info
Optimization involves a systematic approach to adjusting various parameters to achieve a sharp, symmetrical peak shape with an appropriate retention time. unige.ch Key parameters that are optimized include the stationary phase (column), mobile phase composition, and flow rate. A gradient elution program is often utilized to ensure efficient separation of multi-class compounds or to effectively remove strongly retained matrix components from the column. d-nb.info For instance, a common approach involves using a C18 column with a mobile phase consisting of an aqueous component, such as water with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.info The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase to elute the more hydrophobic compounds. d-nb.info
Below is a table summarizing typical chromatographic parameters used in the analysis of isometamidium.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 150 mm, 3.5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water | Provides protons for ionization and controls pH for good peak shape. d-nb.info |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.2% Formic Acid | Organic solvent to elute the analyte from the column. d-nb.info |
| Flow Rate | 0.3 - 0.8 mL/min | Influences retention time, resolution, and analysis time. d-nb.infonih.gov |
| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities and effective column cleaning. d-nb.info |
| Injection Volume | 5 - 10 µL | Volume of prepared sample introduced into the system. d-nb.infolcms.cz |
| Column Temperature | Ambient or Controlled (e.g., 30-40 °C) | Affects viscosity of the mobile phase and retention characteristics. |
Tandem Mass Spectrometry (MS/MS) Transitions for Selective Detection
Tandem mass spectrometry is the key to the high selectivity of the LC-MS/MS method. forensicrti.org The process operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]+, for isometamidium) in the first quadrupole. forensicrti.org This selected ion is then fragmented in a collision cell through collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. forensicrti.org This precursor-to-product ion relationship is known as a transition or Multiple Reaction Monitoring (MRM). forensicrti.org
For robust method development, at least two transitions are typically monitored for each analyte: a primary transition for quantification (quantifier) and a secondary transition for confirmation (qualifier). forensicrti.org The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of identification.
For isometamidium, the singly charged molecular ion ([M]+) has a mass-to-charge ratio (m/z) of 460. Isometamidium-d5, with five deuterium (B1214612) atoms replacing five hydrogen atoms, will have a correspondingly higher mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte. The fragmentation pattern is determined by adjusting instrument parameters like cone voltage and collision energy to maximize the signal of the desired product ions.
The table below details the MS/MS transitions that are commonly monitored for isometamidium. The transitions for Isometamidium-d5 would be shifted by +5 mass units for the precursor ion and potentially for some fragments, depending on which part of the molecule is deuterated.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Isometamidium | 460 | 313 | 298 |
| Isometamidium-d5 | 465 | Fragment dependent on deuteration site | Fragment dependent on deuteration site |
| Data derived from published research on isometamidium analysis. |
Matrix Effect Assessment and Ion Suppression Mitigation Strategies with Deuterated Standards
A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. myadlm.orgreddit.com This interference, most often observed as ion suppression, can lead to decreased sensitivity and inaccurate, unreliable quantitative results. myadlm.orgchromatographyonline.com
The use of a stable isotope-labeled internal standard (SIL-IS), such as Isometamidium-d5 Chloride Hydrochloride, is the most effective strategy to compensate for matrix effects. reddit.comclearsynth.com Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. chromatographyonline.comtexilajournal.com
The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. Since both are affected proportionally by the matrix, the ratio remains constant, correcting for variations in sample preparation, injection volume, and ionization efficiency. clearsynth.comscispace.com This ensures that the accuracy and precision of the measurement are maintained even in complex and variable matrices. lcms.cz While SIL-IS are highly effective, it is noted that in some rare cases of extreme matrix effects and slight retention time differences, differential effects can still occur, highlighting the need for thorough method validation. myadlm.org
Quantitative Bioanalytical Method Validation for Isometamidium Using Isometamidium-d5
For a bioanalytical method to be considered reliable for regulatory or research purposes, it must undergo a rigorous validation process to demonstrate its performance characteristics. nih.govqps.com The use of Isometamidium-d5 as an internal standard is fundamental to meeting the stringent requirements for linearity, precision, and accuracy. nih.gov
Establishment of Calibration Curves and Linearity Ranges
Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specified range. nih.gov To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at known concentrations in a matrix that mimics the actual samples. scispace.com
A typical calibration curve for isometamidium might span a concentration range from 1 to 100 µg/L (or ng/mL). nih.gov The curve is generated by plotting the peak area ratio of the analyte (isometamidium) to the internal standard (Isometamidium-d5) against the nominal concentration of the analyte. The relationship is then assessed using a linear regression model. scispace.com The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater, indicating a strong linear relationship. nih.govresearchgate.net
The table below illustrates a typical dataset for establishing a linear range for isometamidium analysis.
| Parameter | Typical Value/Range | Acceptance Criterion |
| Concentration Range | 1 - 100 µg/L | Must cover the expected concentrations in samples. |
| Number of Standards | 6-8 non-zero levels | Sufficient to define the linear relationship. nih.gov |
| Regression Model | Linear, often weighted (e.g., 1/x or 1/x²) | Chosen to provide the best fit for the data. scispace.com |
| Correlation Coefficient (r²) | ≥ 0.99 | Demonstrates a strong linear fit. nih.gov |
| Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Confirms the accuracy of the calibration model. nih.gov |
| LLOQ: Lower Limit of Quantification |
Precision, Accuracy, and Reproducibility Determination with Deuterated Internal Standards
Precision and accuracy are the cornerstones of method validation, and they are assessed using quality control (QC) samples prepared at multiple concentration levels (typically low, medium, and high) within the calibration range. nih.gov The inclusion of Isometamidium-d5 is critical for achieving the required performance. texilajournal.com
Precision refers to the closeness of agreement among a series of measurements and is expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov It is evaluated within a single analytical run (intra-run precision) and between different runs conducted on separate days (inter-run precision). texilajournal.com
Accuracy describes the closeness of the mean test result to the true or nominal concentration and is expressed as the percent bias or percent recovery. nih.gov
Regulatory guidelines generally require the precision (%RSD) to be within 15% (20% at the LLOQ) and the accuracy (%bias) to be within ±15% of the nominal value (±20% at the LLOQ). nih.gov Studies validating LC-MS/MS methods for isometamidium have demonstrated excellent performance, with recoveries often ranging from 73.8% to 93.9% and relative standard deviations from 2.3% to 7.5%. nih.gov The use of a deuterated internal standard is instrumental in achieving this level of reproducibility by compensating for analytical variability. clearsynth.comtexilajournal.com
The following table summarizes typical precision and accuracy results from a validated bioanalytical method.
| QC Level | Intra-Run Precision (%RSD) | Inter-Run Precision (%RSD) | Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
| Data represents typical acceptance criteria based on regulatory guidelines and published findings. nih.govnih.gov |
Sample Preparation Techniques for Complex Biological Matrices
The accurate quantification of isometamidium in complex biological matrices such as plasma, milk, and tissue is critically dependent on the efficacy of the sample preparation method. The primary objectives of these techniques are to isolate the target analyte from endogenous interferences (e.g., proteins, lipids, and salts), pre-concentrate the analyte to meet the sensitivity requirements of the detection instrument, and present the final extract in a solvent compatible with the analytical system. The use of an isotopically labeled internal standard, such as this compound, is fundamental to modern bioanalytical methods. lgcstandards.comscbt.com Added at the outset of the preparation process, it mimics the chemical behavior of the native analyte through the extraction, cleanup, and analysis stages, thereby correcting for procedural losses and matrix-induced signal variations, which ensures high accuracy and precision. nih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely employed technique for the cleanup and concentration of analytes from complex samples. It operates on the principle of partitioning the analyte between a solid stationary phase and a liquid mobile phase. For isometamidium analysis, reversed-phase SPE is common, utilizing a nonpolar sorbent to retain the moderately polar drug from a polar aqueous sample.
A robust SPE method has been developed for the determination of isometamidium in bovine serum and tissues. nih.gov This procedure involves enzymatic hydrolysis of the tissue samples to release the drug from potential binding to macromolecules like nucleic acids and mucopolysaccharides. fao.org The subsequent cleanup on a C8-bonded silica (B1680970) SPE column effectively removes interfering substances. nih.gov this compound is introduced as an internal standard prior to homogenization to ensure accurate quantification by correcting for any analyte loss during the multi-step procedure. The final eluate is typically analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection. nih.govfao.org
Table 1: Example of a Solid-Phase Extraction (SPE) Protocol for Isometamidium in Bovine Tissue
| Step | Parameter | Description |
| 1. Sample Pre-treatment | Homogenization & Enzymatic Hydrolysis | Tissue is homogenized. Samples are then enzymatically hydrolyzed to release bound drug residues. nih.gov |
| 2. Internal Standard | Spiking | This compound is added to the homogenate. |
| 3. SPE Column Conditioning | Solvents | The C8 SPE cartridge is sequentially conditioned with methanol and then water or an appropriate buffer to activate the stationary phase. |
| 4. Sample Loading | Loading | The pre-treated sample supernatant is loaded onto the conditioned SPE cartridge. |
| 5. Washing | Wash Solvents | The cartridge is washed with a weak solvent (e.g., water, mild organic mixture) to remove hydrophilic interferences while retaining isometamidium. |
| 6. Elution | Elution Solvent | Isometamidium and the internal standard are eluted from the cartridge using a strong solvent, such as an acidified methanol or acetonitrile mixture. |
| 7. Final Preparation | Evaporation & Reconstitution | The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for analysis. |
This method demonstrates high sensitivity, with detection limits reported as low as 10 ng/mL in serum. fao.orgfao.org However, strong binding in tissue matrices can limit sensitivity to around 500 ng/g. fao.orgfao.org
Liquid-Liquid Extraction (LLE) Procedures
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. env.go.jp For the analysis of isometamidium residues in animal-derived foods like milk and tissues, LLE serves as an effective initial extraction and cleanup step. nih.gov
A common LLE procedure for isometamidium involves extraction with a mixture of organic solvents followed by a defatting step, which is crucial for lipid-rich matrices like milk and certain tissues. nih.gov A method utilizing a combination of acetonitrile and an ammonium (B1175870) formate-methanol solution has been shown to achieve high recovery rates of over 80%. The addition of this compound as an internal standard prior to extraction is essential for compensating for analyte losses and matrix effects, particularly when coupled with sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Table 2: Example of a Liquid-Liquid Extraction (LLE) Protocol for Isometamidium in Bovine Milk and Tissue
| Step | Parameter | Description |
| 1. Sample Preparation | Homogenization | Tissue samples are homogenized. Milk samples are mixed well. |
| 2. Internal Standard | Spiking | This compound is added to the sample. |
| 3. Extraction | Extraction Solvent | A mixture of acetonitrile and 0.25 mol/L ammonium formate-methanol (1:1, v/v) is added. The sample is homogenized or sonicated to extract the analyte. nih.gov |
| 4. Phase Separation | Centrifugation | The mixture is centrifuged to separate the organic extractant phase from the solid sample debris and aqueous phase. |
| 5. Defatting (Cleanup) | Immiscible Solvent | The supernatant is concentrated, redissolved (e.g., in 80% methanol), and washed with an immiscible nonpolar solvent like n-hexane to remove lipids. |
| 6. Final Preparation | Filtration | The cleaned extract (methanol phase) is filtered through a 0.22-µm membrane prior to LC-MS/MS analysis. |
This LLE-based method is straightforward and accurate, with reported average recoveries ranging from 73.8% to 93.9% and relative standard deviations between 2.3% and 7.5%, making it suitable for quantitative residue analysis. nih.gov
QuEChERS-based Methodologies
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. sigmaaldrich.comquechers.eunih.gov Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include veterinary drugs in various food matrices. researchgate.netthermofisher.com A QuEChERS-based methodology for isometamidium analysis, incorporating this compound as an internal standard, offers a high-throughput and efficient alternative to traditional methods.
The typical QuEChERS workflow consists of two main steps. sigmaaldrich.com First, the homogenized sample, spiked with the internal standard, is extracted with acetonitrile, and phase separation is induced by adding salts (commonly magnesium sulfate (B86663) and sodium chloride). sigmaaldrich.comresearchgate.net Second, an aliquot of the acetonitrile supernatant is subjected to dSPE cleanup by mixing it with sorbents that remove specific matrix interferences. sigmaaldrich.comrestek.com For animal tissues and milk, a combination of primary secondary amine (PSA) to remove fatty acids and C18 to remove lipids is highly effective. restek.comyoutube.com
Table 3: Proposed QuEChERS-based Protocol for Isometamidium in Bovine Muscle
| Step | Parameter | Description |
| 1. Sample Preparation | Homogenization & Hydration | 10 g of homogenized muscle is placed in a 50 mL centrifuge tube. For low-moisture samples, a specific volume of water is added. restek.comyoutube.com |
| 2. Internal Standard | Spiking | This compound is added to the sample. |
| 3. Extraction | Solvent & Salts | 10 mL of acetonitrile is added, and the tube is shaken vigorously. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. nih.govyoutube.com |
| 4. Centrifugation | Phase Separation | The tube is centrifuged, separating the acetonitrile layer containing the analyte from the aqueous and solid layers. |
| 5. dSPE Cleanup | Sorbent Mixture | An aliquot of the supernatant is transferred to a dSPE tube containing magnesium sulfate (removes residual water), PSA (removes organic acids), and C18 (removes lipids). restek.commdpi.com |
| 6. Final Preparation | Centrifugation & Filtration | The dSPE tube is shaken and centrifuged. The final supernatant is filtered and is ready for LC-MS/MS analysis. sigmaaldrich.com |
The QuEChERS approach significantly reduces solvent usage and sample preparation time compared to traditional SPE and LLE methods, making it an attractive option for laboratories with high sample throughput requirements for veterinary drug residue monitoring. restek.comyoutube.com
Application in Pharmacokinetic and Drug Disposition Research Methodologies
Design of Pharmacokinetic Studies Employing Isometamidium-d5 as a Tracer
The use of Isometamidium-d5 Chloride Hydrochloride as a tracer enables precise and sensitive quantification in complex biological matrices. This is crucial for overcoming challenges such as low concentrations and interferences from endogenous compounds.
In vitro systems are fundamental for predicting a drug's pharmacokinetic behavior in vivo. The use of Isometamidium-d5 enhances the accuracy of these predictions.
Cell-Based Assays: In vitro studies using cell lines, such as Caco-2 for permeability assessment or hepatocytes for metabolic stability, can be significantly enhanced with Isometamidium-d5. By incubating the cells with the deuterated compound, its transport and metabolism can be tracked with high specificity using mass spectrometry.
Microsomal and S9 Fraction Incubations: Liver microsomes and S9 fractions are commonly used to study phase I and phase II metabolism. youtube.com Isometamidium-d5 allows for precise determination of metabolic rates and identification of metabolites by minimizing background noise from the biological matrix.
Plasma Protein Binding Studies: The extent of a drug's binding to plasma proteins influences its distribution and clearance. Isometamidium-d5 can be used in equilibrium dialysis or ultrafiltration assays to accurately quantify the bound and unbound fractions of the drug.
| In Vitro System | Key Pharmacokinetic Parameter | Role of Isometamidium-d5 |
| Cryopreserved Hepatocytes | Intrinsic Clearance, Metabolic Stability | Enables precise quantification of parent compound depletion and metabolite formation. youtube.com |
| Liver Microsomes/S9 Fractions | Metabolic Rate, Enzyme Kinetics | Serves as an internal standard for accurate quantification of metabolic activity. youtube.com |
| Caco-2 Cell Monolayers | Permeability (Papp) | Allows for sensitive detection and quantification of the compound as it transverses the cell monolayer. |
| Plasma | Protein Binding (% bound) | Facilitates accurate measurement of bound and unbound drug concentrations. |
In vivo studies are essential for understanding the complete pharmacokinetic profile of a drug in a living organism. Isometamidium-d5 is an invaluable tool in these studies.
Bioanalytical Method Development: The development of robust bioanalytical methods is a prerequisite for in vivo studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying Isometamidium-d5 in biological samples like blood, plasma, urine, and tissues. The deuterated compound can serve as its own internal standard, improving the accuracy and precision of the assay.
Pharmacokinetic Parameter Determination: Following administration of Isometamidium-d5 to animal models, serial blood samples are collected to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F). The use of a deuterated tracer allows for more accurate and sensitive measurements, especially at low concentrations.
Tissue Distribution Studies: Understanding where a drug distributes in the body is crucial for assessing its efficacy and potential toxicity. Isometamidium-d5 can be used in tissue homogenates to quantify drug concentrations in various organs, providing a detailed picture of its distribution profile.
Methodologies for Investigating Metabolic Fate and Pathway Elucidation
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research. nih.gov Isometamidium-d5 provides a non-radioactive means to trace the metabolic fate of the parent drug.
The primary advantage of using Isometamidium-d5 is the ability to distinguish drug-related material from endogenous components in a biological sample.
Metabolite Profiling: In vitro incubations with hepatocytes or in vivo studies generate a complex mixture of parent drug and metabolites. nih.gov By analyzing samples with LC-MS/MS, the characteristic isotopic signature of deuterium (B1214612) allows for the selective detection of all drug-related species.
Structural Elucidation: Once potential metabolites are detected, their structures can be elucidated using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The deuterium label can provide clues about the site of metabolism. For example, if a metabolite retains the deuterium label, it indicates that the modification did not occur at the labeled position.
Isotopic tracking with Isometamidium-d5 allows researchers to follow the transformation of the parent drug into its various metabolites over time. nih.gov This provides valuable insights into the kinetics of metabolic pathways.
Metabolic Stability Assessment: By monitoring the disappearance of the deuterated parent drug and the appearance of its metabolites in systems like liver microsomes, the metabolic stability of Isometamidium (B1672257) can be accurately determined. youtube.com
Reaction Phenotyping: To identify the specific enzymes responsible for Isometamidium metabolism (e.g., cytochrome P450 isoforms), Isometamidium-d5 can be incubated with a panel of recombinant human enzymes. The formation of metabolites can be precisely quantified, pinpointing the key enzymes involved.
Advanced analytical techniques are employed to gain a deep understanding of the biotransformation pathways of Isometamidium.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse analytical tool for metabolite identification and quantification. youtube.com The use of Isometamidium-d5 as an internal standard for the unlabeled drug in a "cassette" dosing study or as the primary substrate allows for highly sensitive and specific detection.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites. This is a critical step in proposing credible chemical structures for the identified metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major metabolite, it may be necessary to isolate it and analyze it by NMR. While challenging, the information gained from NMR is unparalleled in confirming the exact chemical structure.
| Analytical Technique | Application in Biotransformation Studies | Advantage of Isometamidium-d5 |
| LC-MS/MS | Metabolite profiling, quantification, and preliminary structural analysis. youtube.com | Provides a distinct mass shift for easy identification of drug-related material. |
| HRMS | Accurate mass measurement for elemental composition determination of metabolites. | Confirms the presence of the deuterium label in metabolites. |
| NMR Spectroscopy | Definitive structural elucidation of isolated metabolites. | Can help to pinpoint the site of metabolism relative to the deuterium label. |
Role As a Reference Standard and Internal Standard in Bioanalysis
Utilization of Isometamidium-d5 Chloride Hydrochloride as a Stable Isotope Internal Standard (SIIS)
The use of a stable isotope-labeled version of an analyte as an internal standard is considered the gold standard in quantitative mass spectrometry. youtube.com This is due to the nearly identical physicochemical properties between the labeled and unlabeled compounds, which allows for accurate correction of variations that can occur during sample analysis.
The fundamental principle behind using a SIIS, such as this compound, is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the very beginning of the analytical process. wuxiapptec.com This standard then acts as a surrogate for the target analyte, in this case, Isometamidium (B1672257).
Because the deuterated standard has a higher mass than the native compound due to the replacement of five hydrogen atoms with deuterium (B1214612), it can be distinguished by the mass spectrometer. However, its chemical behavior during sample extraction, chromatography, and ionization is virtually identical to the analyte of interest. nih.gov This co-elution and similar ionization response allow the SIIS to compensate for:
Sample loss during preparation: Any physical loss of the analyte during extraction or clean-up steps will be mirrored by a proportional loss of the SIIS.
Matrix effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte in the mass spectrometer's source will affect the SIIS to the same degree. nih.gov
Instrumental variability: Fluctuations in injection volume or detector response are corrected for by taking the ratio of the analyte signal to the SIIS signal.
The use of a SIIS is particularly advantageous over structural analogs, which may not share the same extraction recovery or be affected by matrix effects in the same way as the analyte. While deuterated standards are generally ideal, it is important to ensure the isotopic label is stable and does not undergo back-exchange with hydrogen during the analytical procedure. youtube.com
In a typical bioanalytical method for the quantification of Isometamidium in a biological matrix like bovine plasma or tissue, this compound would be introduced at the initial stage of sample preparation. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed to monitor specific mass transitions for both Isometamidium and its deuterated internal standard.
A hypothetical LC-MS/MS method for Isometamidium with this compound as an internal standard is outlined below:
| Parameter | Description |
| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with a formic acid modifier |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Isometamidium: e.g., m/z 496.2 -> 379.2; Isometamidium-d5: e.g., m/z 501.2 -> 384.2 |
| Internal Standard | This compound |
| Sample Preparation | Protein precipitation followed by solid-phase extraction |
The quantification would be based on the ratio of the peak area of the Isometamidium transition to the peak area of the Isometamidium-d5 transition. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve. The use of the d5-labeled standard is expected to yield excellent linearity and reproducibility.
The following table illustrates the expected improvement in precision and accuracy when using a SIIS compared to an external standard method in a hypothetical analysis of Isometamidium in plasma:
| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD) with External Standard | Accuracy (%Bias) with External Standard | Precision (%RSD) with Isometamidium-d5 IS | Accuracy (%Bias) with Isometamidium-d5 IS |
| Low QC | 10 | 12.5 | -8.2 | 4.8 | -1.5 |
| Medium QC | 100 | 9.8 | 5.6 | 3.2 | 0.8 |
| High QC | 500 | 8.5 | 9.1 | 2.5 | 2.1 |
Contribution to Quality Control and Assurance in Analytical Laboratories
The availability and use of certified reference materials, including stable isotope-labeled standards, are fundamental to a robust quality management system in any analytical laboratory.
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable data over time. The incorporation of this compound as an internal standard significantly contributes to method robustness. By compensating for the inevitable minor variations in sample preparation and instrument performance, the SIIS ensures that the calculated analyte concentration remains accurate and precise. researchgate.net This is a key aspect of method validation as required by regulatory bodies. youtube.comcymitquimica.comcymitquimica.comnih.gov
The consistent performance of the internal standard across different sample batches and over long periods provides confidence in the reliability of the generated data. Any significant deviation in the internal standard's response can signal a problem with the sample processing or the analytical system, acting as a crucial quality control check. fda.gov
Inter-laboratory comparison studies, or proficiency tests, are essential for assessing the competence of different laboratories to perform specific analyses. A major challenge in these studies is the variability in results that can arise from differences in methodology, instrumentation, and laboratory environment.
The use of a common, well-characterized deuterated internal standard like this compound can significantly reduce inter-laboratory variability. nih.govnih.gov By providing each participating laboratory with the same internal standard, a major source of analytical variance is harmonized. This allows for a more accurate comparison of the laboratories' capabilities to quantify the target analyte, as the internal standard corrects for many of the lab-specific systematic and random errors.
The following table provides a hypothetical example of results from an inter-laboratory study for the analysis of a 50 ng/mL Isometamidium sample, with and without the use of this compound as an internal standard:
| Laboratory | Reported Concentration (ng/mL) without SIIS | Reported Concentration (ng/mL) with Isometamidium-d5 IS |
| Lab A | 45.2 | 49.5 |
| Lab B | 58.1 | 51.2 |
| Lab C | 42.8 | 48.9 |
| Lab D | 55.9 | 50.8 |
| Mean | 50.5 | 50.1 |
| %RSD | 14.2% | 2.1% |
As illustrated, the use of the deuterated internal standard leads to a much lower relative standard deviation (%RSD) among the laboratories, indicating improved agreement and demonstrating the value of SIIS in standardizing analytical results across different testing sites.
Investigative Methodologies for Drug Quality and Purity Assessment
Analytical Procedures for Impurity Profiling and Related Substances Analysis
Impurity profiling is a critical component of drug quality assessment, aimed at the identification and quantification of any unwanted chemicals that may be present in the active pharmaceutical ingredient (API). For Isometamidium-d5 Chloride Hydrochloride, this process is particularly complex due to the nature of its synthesis, which results in a mixture of isomers and related substances.
Chromatographic Techniques for Separation of Isometamidium (B1672257) Isomers and Analogs
The commercial production of isometamidium chloride hydrochloride yields a mixture of structurally related phenanthridinium compounds. researchgate.net Therefore, chromatographic separation is an indispensable tool for its quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of isometamidium and its related substances. researchgate.netnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully developed and validated for the simultaneous quantification of the main component of isometamidium and its related substances. nih.gov A study details a method using a Gemini C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer, which is also compatible with mass spectrometry. nih.gov Another established RP-HPLC method utilizes a Licrospher-60 RP-select B column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and UV detection at 320 nm. nih.gov This method proved to be selective and precise for determining isometamidium in the presence of four of its process-related and degradation impurities. nih.gov
The separation of isomers, which have the same molecular formula but different structural arrangements, is a key challenge. walshmedicalmedia.com For positional isomers, which are common in isometamidium products, specialized columns that utilize multiple interaction modes, such as hydrophobic and π-π interactions, are recommended for achieving effective separation. nacalai.com
High-Performance Thin-Layer Chromatography (HPTLC) offers an alternative method for the separation of isometamidium and its related substances. A described HPTLC system uses a Kieselgel 60 F254 plate with a mobile phase of pyridine, acetonitrile, butanol, and formic acid, followed by UV densitometric evaluation. nih.gov
Table 1: Exemplar HPLC Method for Isometamidium Analysis
| Parameter | Condition |
|---|---|
| Column | Gemini C18 (150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and 50 mM ammonium formate buffer pH 2.8 (25:75 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 320 nm nih.gov |
| Application | Simultaneous quantitation of the major constituents of isometamidium. nih.gov |
Mass Spectrometric Techniques for Impurity Identification and Quantification
While chromatography is used for separation, mass spectrometry (MS) is essential for the definitive identification and structural elucidation of impurities. youtube.com The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for this purpose. youtube.comnih.govyoutube.com
This hyphenated technique provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for a specific molecule, allowing for confident identification of impurities, even at trace levels. youtube.com For complex mixtures like isometamidium, LC-MS/MS can distinguish between isomers that are not fully resolved by chromatography alone. nih.gov
A validated LC-MS/MS method has been developed for the determination of isometamidium residues in animal-derived foods, demonstrating the technique's sensitivity and accuracy. nih.gov This method achieved a low limit of detection (LOD) of 0.05 µg/kg and a limit of quantification (LOQ) of 5 µg/kg. nih.gov Such sensitive methods are crucial for identifying and controlling potentially genotoxic impurities, which have very low permissible limits. axios-research.com The use of deuterated standards, such as this compound, is particularly advantageous in MS-based quantification, as it allows for isotope dilution analysis, a gold-standard quantification technique that corrects for matrix effects and variations in instrument response.
Methodological Standards for Assay of Isometamidium Active Pharmaceutical Ingredient (API)
To ensure the consistent quality and efficacy of this compound, standardized analytical methods and certified reference materials are indispensable.
Development of Pharmacopoeial-Type Monographs for Analytical Control
For many years, a significant challenge in the quality control of trypanocidal drugs like isometamidium was the lack of internationally recognized standards, such as pharmacopoeial monographs. nih.gov In response, an international consortium including organizations like the World Organisation for Animal Health (WOAH) was formed to develop these crucial quality control and assurance standards. nih.gov
A pharmacopoeial monograph for a drug substance provides the official standards for its identity, strength, quality, and purity. biopharminternational.comsigmaaldrich.com It includes detailed analytical procedures and acceptance criteria that all manufacturers must meet. biopharminternational.com For isometamidium, a key aspect of its monograph is the control of the proportions of its various isomers. For instance, a quality standard may specify that the principal isomer must constitute a certain percentage of the total active ingredient. researchgate.net The development of such monographs is a proactive measure to ensure that all marketed products, including generic versions, adhere to a consistent and high standard of quality. biopharminternational.com These monographs are continuously updated to incorporate advancements in analytical science. who.int
Table 2: Key Components of a Pharmacopoeial Monograph for Isometamidium
| Section | Description |
|---|---|
| Definition | Specifies the chemical name and structure of Isometamidium Chloride Hydrochloride. |
| Identification | Includes tests like infrared absorption and chromatographic retention time to confirm identity. |
| Assay | Details the validated HPLC method for quantifying the active ingredient content. |
| Related Substances | Defines the limits and methods for controlling specified and unspecified impurities, including isomers. |
| Specific Tests | May include tests for water content, residue on ignition, and heavy metals. |
| Reference Standards | Specifies the use of a certified reference standard for quantitative analysis. |
Reference Material Certification and Characterization Procedures
Certified Reference Materials (CRMs) are fundamental to the accuracy and validity of analytical measurements in pharmaceutical quality control. axios-research.com For a compound like this compound, a CRM serves as the benchmark against which production batches are tested.
The certification of a reference material is a rigorous process conducted under international standards such as ISO 17034. lgcstandards.comlgcstandards.com This process involves:
Comprehensive Characterization: The material's identity is unequivocally confirmed using multiple spectroscopic techniques (e.g., NMR, MS, IR). Its purity is determined using a mass balance approach, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities.
Traceability: The assigned purity value is metrologically traceable to the International System of Units (SI). This is often achieved through gravimetric measurements using calibrated balances and volumetric equipment. lgcstandards.com
Uncertainty Statement: The certified value is accompanied by a statement of uncertainty, which quantifies the margin of doubt in the measurement. lgcstandards.com
Certificate of Analysis (CoA): A comprehensive CoA is issued, detailing the certified property values, their uncertainties, the methods used for characterization, and instructions for proper storage and use. axios-research.com
The availability of well-characterized reference standards for this compound and its potential impurities is essential for laboratories to perform accurate quality control, validate analytical methods, and ensure compliance with regulatory requirements. axios-research.compharmaffiliates.com
Future Directions in Research Utilizing Deuterated Isometamidium Analogs
Emerging Analytical Technologies for Deuterated Compound Analysis
The analysis of deuterated compounds like Isometamidium-d5 Chloride Hydrochloride leverages advanced analytical technologies that can distinguish between isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools in this field. wiseguyreports.comdataintelo.com
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of both isometamidium (B1672257) and its deuterated analog. analytice.com For Isometamidium-d5, the mass spectrometer can easily differentiate the deuterated standard from the non-deuterated analyte due to the mass difference of five Daltons. This clear mass shift is fundamental to its use in isotope dilution mass spectrometry (IDMS), a gold-standard quantitative method. nih.gov Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) available on instruments like the Q-Exactive Orbitrap, provide exceptional mass accuracy and sensitivity, allowing for precise quantification even in complex biological matrices like animal tissues. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. clearsynth.com While ¹H NMR is used to confirm the absence of protons at the deuterated positions, ²H (deuterium) NMR can be used to directly observe the deuterium (B1214612) signal. The use of deuterated solvents is standard in NMR to avoid solvent interference, highlighting the technique's inherent utility for isotope-based analysis. dataintelo.com These methods provide unambiguous structural confirmation of the deuterated compound and can verify the specific sites of deuterium incorporation. clearsynth.comumsl.edu
Table 2: Key Analytical Technologies for Deuterated Compounds
| Technology | Principle of Detection | Application for this compound |
|---|---|---|
| LC-MS/MS | Separates compounds by chromatography and detects them based on their mass-to-charge ratio. The known mass difference between the analyte and the deuterated standard allows for precise quantification. sciex.com | Quantitative analysis in complex matrices (e.g., milk, tissue). nih.gov Used as a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation. researchgate.net |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. The absence of a signal in ¹H NMR and the presence of a signal in ²H NMR confirm the location of deuterium substitution. clearsynth.comdataintelo.com | Structural verification and confirmation of the site of deuteration. umsl.edu Purity assessment of the synthesized deuterated compound. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of elemental composition and differentiation between molecules with similar nominal masses. nih.gov | Unambiguous identification and quantification, reducing the risk of interferences from matrix components in residue analysis. sciex.com |
Potential for Advanced Mechanistic Studies in Drug-Target Interactions
Deuteration is a powerful tool for probing the mechanisms of drug action and metabolism. researchgate.net The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. acs.org This difference can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is significantly slowed. acs.orgnih.gov
The primary mechanism of action for isometamidium is believed to involve its interaction with and inhibition of DNA and RNA polymerases in trypanosomes. nih.gov However, the precise role of different parts of the molecule in binding and metabolic stability is not fully elucidated. This compound, with its deuterated ethyl group, offers a unique tool for such investigations.
By comparing the metabolic fate of Isometamidium-d5 with its non-deuterated counterpart in vitro using liver microsomes, researchers can determine if the ethyl group is a site of metabolic attack. nih.gov If metabolism is slowed in the deuterated version, it would indicate that oxidation at this position is a relevant metabolic pathway. This insight is crucial for understanding how the drug is processed and could inform the design of future analogs with improved pharmacokinetic profiles. nih.govresearchgate.net Furthermore, stabilizing the ethyl group through deuteration may help isolate and study the specific interactions of the core phenanthridinium structure with its biological targets, such as the kinetoplast DNA of the parasite, potentially revealing new insights into its trypanocidal activity or mechanisms of drug resistance. researchgate.netnih.gov
Broader Applications in Veterinary Drug Research and Residue Analysis Methodologies
One of the most immediate and impactful applications of this compound is in the field of veterinary drug residue analysis. iaea.org Regulatory bodies worldwide establish maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. sciex.com The accurate quantification of these residues is a significant analytical challenge due to low concentration levels and interference from complex sample matrices (the "matrix effect"). sciex.comresearchgate.net
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these issues. researchgate.net When added to a sample (e.g., milk, meat, or liver) at the beginning of the analytical process, the deuterated standard behaves almost identically to the non-deuterated drug during extraction, cleanup, and chromatographic separation. nih.govresearchgate.net Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
In the final LC-MS/MS analysis, the ratio of the signal from the target drug to the signal from the known concentration of the deuterated standard allows for highly accurate and precise quantification, effectively canceling out matrix-induced signal suppression or enhancement. sciex.com This methodology is critical for developing robust and reliable methods for monitoring isometamidium residues in food-producing animals, supporting regulatory compliance and international trade. iaea.org The development and availability of this compound is therefore a key enabler for food safety programs and research into the residue depletion kinetics of this important veterinary drug. nih.goviaea.org
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Isometamidium-d5 (ethyl-d5) chloride hydrochloride |
| Isometamidium Chloride Hydrochloride | Samorin, ISM researchgate.net |
| Isometamidium | - |
| Deuterated Chloroform | CDCl₃ |
| Deuterated Methanol (B129727) | CD₃OD |
Q & A
Q. What is the primary mechanism of action of Isometamidium-d5 Chloride Hydrochloride against protozoal parasites?
this compound disrupts DNA synthesis and mitochondrial activity in protozoal parasites, leading to cell death. This mechanism is selective, minimizing toxicity to host animals. Researchers should validate this action via in vitro assays (e.g., measuring ATP depletion or DNA fragmentation) and compare results across Trypanosoma species to confirm specificity .
Q. What are the standard protocols for quantifying this compound in biological samples?
High-Performance Liquid Chromatography (HPLC) is the gold standard. Key steps include:
- Column selection : Use reverse-phase C18 columns for optimal retention.
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 70:30 ratio.
- Detection : UV absorbance at 254 nm. Calibration curves should be constructed using pure reference standards, with validation for linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
Q. Which experimental models are commonly used to study its efficacy?
Mouse models infected with Trypanosoma evansi or T. vivax are standard. Key parameters include:
- Parasitemia monitoring via blood smears.
- Survival rates post-treatment.
- Dose-response studies (e.g., 0.5–3.5 mg/kg body weight). Control groups must receive vehicle-only treatments to isolate compound effects .
Advanced Research Questions
Q. How can researchers optimize HPLC parameters for this compound analysis in complex matrices?
To address matrix interference (e.g., blood or tissue homogenates):
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges.
- Gradient elution : Adjust acetonitrile concentration from 20% to 80% over 15 minutes.
- Column temperature : Maintain at 30°C to improve peak resolution. Validate method robustness using spike-recovery tests (85–115% recovery acceptable) .
Q. How should data contradictions between in vitro and in vivo efficacy studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma concentration-time curves.
- Tissue distribution studies : Use radiolabeled isotopes (e.g., ³H or ¹⁴C).
- In vitro-in vivo correlation (IVIVC): Compare IC₅₀ values with in vivo ED₅₀. Cross-species differences (e.g., mice vs. cattle) require species-specific dosing adjustments .
Q. What methodological approaches are recommended for stability studies of this compound?
Degradation profiles under stress conditions inform shelf-life predictions:
- Thermal stress : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
- Photolytic stress : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic stress : Test in buffers at pH 3.0, 7.0, and 9.0. Analyze degradation products via LC-MS and confirm structural changes using NMR .
Q. How can molecular diagnostics improve post-treatment monitoring of trypanosomiasis?
Combine Loop-Mediated Isothermal Amplification (LAMP) for DNA detection and ELISA for antibody profiling. This dual approach reduces false negatives by:
- Detecting residual parasite DNA in blood (LAMP sensitivity: 1–10 parasites/mL).
- Monitoring IgG antibody persistence (ELISA cutoff: >0.5 absorbance units). Longitudinal sampling (e.g., days 0, 30, 90 post-treatment) enhances diagnostic accuracy .
Q. What experimental designs are critical for assessing resistance development in Trypanosoma species?
To evaluate resistance mechanisms (e.g., reduced drug uptake or target mutations):
- Serial passage assays : Expose parasites to sublethal doses over 10–20 generations.
- Genomic sequencing : Identify mutations in mitochondrial or nuclear DNA.
- Efflux pump inhibition : Co-administer verapamil (P-glycoprotein inhibitor) to assess resistance reversal. Compare IC₅₀ shifts between resistant and wild-type strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
